(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid
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Overview
Description
This receptor is primarily expressed in pancreatic islets and plays a crucial role in glucose homeostasis by enhancing insulin secretion in response to elevated glucose levels . AM-1638 has shown significant potential as an antidiabetic agent due to its ability to stimulate insulin secretion without posing a risk of hypoglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM-1638 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a biaryl intermediate, which is then subjected to various reactions such as Suzuki coupling, hydrogenation, and functional group transformations . Common reagents used in these reactions include palladium on carbon, triphenylphosphine, and diethyl azodicarboxylate .
Industrial Production Methods
Industrial production of AM-1638 involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and scalable reaction conditions. The process is designed to ensure the consistent production of high-purity AM-1638 suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
AM-1638 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid and potassium permanganate are used for oxidation reactions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Halogenation and alkylation reactions are performed using reagents like sodium iodide and n-butyl lithium.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of AM-1638, which are evaluated for their pharmacological activity and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
AM-1638 exerts its effects by binding to the G-protein-coupled receptor 40 (GPR40) on pancreatic beta cells. This binding activates the receptor, leading to an increase in intracellular calcium levels and subsequent insulin secretion. The activation of GPR40 also stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), further enhancing glucose control .
Comparison with Similar Compounds
Similar Compounds
AMG 837: A partial agonist of GPR40 with lower efficacy compared to AM-1638.
TAK-875: Another GPR40 agonist that has been studied for its antidiabetic properties.
SCO-267: A GPR40 full agonist with a different chemical structure but similar pharmacological effects.
Uniqueness of AM-1638
AM-1638 is unique due to its high potency and full agonist activity at GPR40, which results in a more robust insulinotropic effect compared to partial agonists like AMG 837 . Additionally, AM-1638’s ability to engage both the insulinogenic and incretinogenic axes makes it a promising candidate for the treatment of type 2 diabetes mellitus .
Properties
Molecular Formula |
C33H35FO4 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36) |
InChI Key |
CHEANNSDVJOIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C |
Origin of Product |
United States |
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